

The Discovery and Initial Screening of SMER18: A Small-Molecule Inducer of Autophagy

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SMER18, a vinylogous amide, was identified through a high-throughput screening campaign as a novel small-molecule inducer of autophagy. This document provides a comprehensive overview of the discovery and initial characterization of **SMER18**, detailing the screening cascade, secondary assays confirming its mechanism of action, and preliminary structure-activity relationship studies. The experimental data demonstrates **SMER18**'s ability to enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin and α -synuclein, in various cellular and in vivo models. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of autophagy induction and the further development of **SMER18** and its analogs.

Discovery via High-Throughput Screening

SMER18 was discovered through a primary screen in the budding yeast Saccharomyces cerevisiae. The screen was designed to identify small molecules that enhance the cytostatic effects of rapamycin, a known inhibitor of the Target of Rapamycin (TOR) pathway and a potent inducer of autophagy.[1] Compounds that enhanced rapamycin's growth-inhibitory effects were designated as Small-Molecule Enhancers of Rapamycin (SMERs).

Primary Screening Cascade

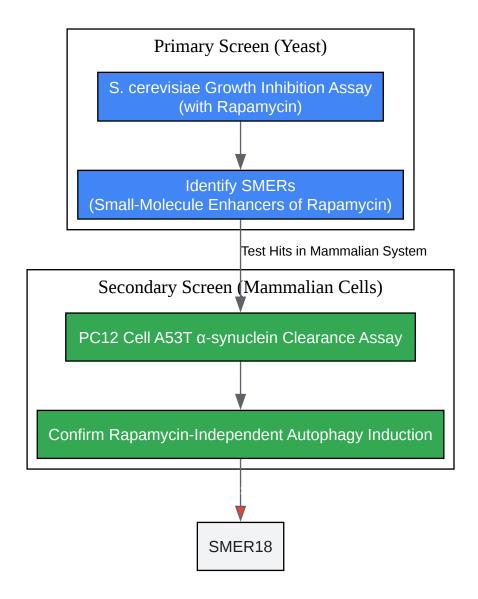


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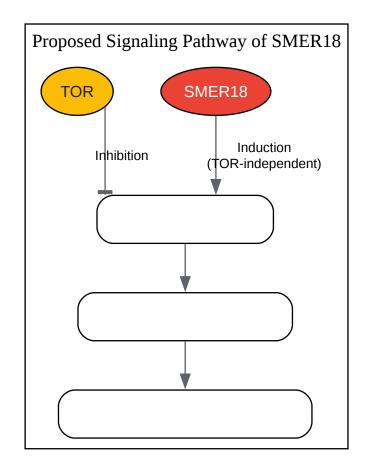
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The initial high-throughput screen identified several SMERs, including **SMER18**, from a diverse chemical library. These hits were then subjected to a secondary screen in mammalian cells to assess their ability to induce autophagy independently of rapamycin. This was crucial to identify compounds with potentially more specific mechanisms of action and fewer off-target effects than rapamycin. The secondary screen utilized a stable inducible PC12 cell line expressing A53T α -synuclein, a protein implicated in Parkinson's disease that is cleared by autophagy. SMERs that reduced the levels of A53T α -synuclein were prioritized for further characterization.









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References

- 1. Small molecules enhance autophagy and reduce toxicity in Huntington's disease models PMC [pmc.ncbi.nlm.nih.gov]
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